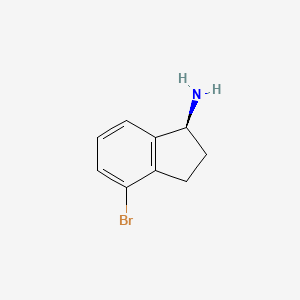

(S)-4-bromo-2,3-dihydro-1H-inden-1-amine

Description

(S)-4-bromo-2,3-dihydro-1H-inden-1-amine is a chiral molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a rigid indane skeleton, a stereochemically defined amine group, and a strategically placed bromine atom, makes it a valuable precursor for the synthesis of complex molecular architectures. This article explores the significance of the chiral indanamine scaffold, the specific role of the title compound as a synthetic building block, and the broader importance of indane derivatives in chemical research.

Structure

3D Structure

Propriétés

IUPAC Name |

(1S)-4-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGZSXVETDUUMZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 4 Bromo 2,3 Dihydro 1h Inden 1 Amine

Precursor Synthesis and Regioselective Functionalization of the Indane Core

The foundation of the synthesis lies in the assembly of a correctly functionalized indane skeleton, specifically the 4-bromo-2,3-dihydro-1H-inden-1-one intermediate. This involves site-selective bromination and cyclization strategies.

Strategies for Site-Specific Bromination of Indane Derivatives

Achieving regioselective bromination at the C-4 position of the indane ring is critical. The directing effects of substituents on the aromatic ring govern the outcome of electrophilic aromatic substitution. For activated systems, direct bromination is a feasible approach. For instance, the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) has been shown to yield the 4-bromo product through electrophilic aromatic substitution. nih.gov In other cases, bromination can be achieved using bromine in a suitable solvent. guidechem.com The choice of brominating agent and reaction conditions is crucial to control selectivity and prevent side reactions.

Table 1: Examples of Bromination Reactions on Indane Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Benzene | 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | nih.gov |

Preparation of Functionalized 4-Bromo-2,3-dihydro-1H-inden-1-one Intermediates

A common and effective method for constructing the 4-bromo-1-indanone (B57769) core is the intramolecular Friedel-Crafts acylation of a suitable precursor. guidechem.comchemicalbook.com This process typically begins with 3-(2-bromophenyl)propanoic acid.

The synthesis proceeds in two main steps:

Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive acyl chloride. This is commonly achieved by treating 3-(2-bromophenyl)propanoic acid with thionyl chloride (SOCl₂), often with refluxing to ensure complete conversion. chemicalbook.com

Intramolecular Friedel-Crafts Cyclization : The resulting 3-(2-bromophenyl)propanoyl chloride undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃). chemicalbook.com The cyclization is directed to the position ortho to the activating alkyl chain and meta to the deactivating bromine atom, yielding 4-bromo-2,3-dihydro-1H-inden-1-one. chemicalbook.com

A detailed procedure involves the slow addition of the acid chloride to a suspension of aluminum chloride in a solvent like dichloromethane, maintaining a low temperature to control the reaction's exothermicity. chemicalbook.com This method has been reported to produce the desired indanone in high yield (86%). chemicalbook.com

Enantioselective Approaches to (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine

With the prochiral ketone, 4-bromo-2,3-dihydro-1H-inden-1-one, in hand, the next critical phase is the asymmetric synthesis of the target (S)-amine. This is primarily achieved through the enantioselective reduction of the ketone or a derivative thereof.

Asymmetric Reduction of Prochiral Indanones or Indanone Oximes

The conversion of the prochiral ketone to a single enantiomer of the amine is a key stereochemical challenge. Methodologies focus on creating the chiral center at C-1 with high enantiomeric excess (ee).

Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful strategy for the synthesis of chiral amines. nih.gov The most direct approach involves the asymmetric hydrogenation of a prochiral imine derived from 4-bromo-2,3-dihydro-1H-inden-1-one. nih.gov This process involves two stages:

Imine Formation : The ketone is condensed with a suitable nitrogen source (e.g., ammonia (B1221849) or a primary amine) to form the corresponding prochiral imine or N-substituted imine.

Asymmetric Hydrogenation : The imine is then reduced using molecular hydrogen in the presence of a chiral transition metal catalyst. Catalysts are typically composed of a metal center (such as Iridium, Rhodium, or Palladium) and a chiral ligand. nih.govacs.orgbohrium.com The intricate structure of the chiral ligand is responsible for differentiating between the two prochiral faces of the imine, leading to the preferential formation of one enantiomer of the amine.

The development of highly effective chiral ligands, such as those based on bisphosphines, is central to achieving high enantioselectivity in the hydrogenation of cyclic imines. nih.govacs.org While imines can be challenging substrates due to potential E/Z isomerization and hydrolysis, this method remains one of the most efficient for producing α-chiral amines. nih.gov

Table 2: Chiral Ligand Families for Asymmetric Hydrogenation

| Metal | Typical Ligand Type | Target Substrate Class | Reference |

|---|---|---|---|

| Iridium (Ir) | Phosphine-Oxazoline, f-Binaphane | N-Alkyl Imines | nih.gov |

| Rhodium (Rh) | Bisphosphine | Tetrasubstituted Olefins | dicp.ac.cn |

| Titanocene | Chiral Titanocene | Imines | acs.org |

Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. For the preparation of this compound, a key biocatalytic step is the asymmetric reduction of the prochiral ketone, 4-bromo-2,3-dihydro-1H-inden-1-one, to the corresponding chiral alcohol, (S)-4-bromo-2,3-dihydro-1H-inden-1-ol.

This transformation is typically carried out using ketoreductase (KRED) enzymes or whole-cell systems containing alcohol dehydrogenases. These biocatalysts can exhibit extremely high enantioselectivity, often producing the desired alcohol enantiomer with >99% ee. nih.gov For example, strains of yeast like Pichia jadinii have been successfully used for the asymmetric reduction of ketones to chiral alcohols with absolute stereoselectivity. nih.gov

The resulting enantiopure (S)-alcohol is a versatile intermediate that can be converted to the target (S)-amine through standard functional group interconversions, such as:

Mitsunobu Reaction : Activation of the alcohol with triphenylphosphine (B44618) and a dialkyl azodicarboxylate in the presence of a nitrogen nucleophile (e.g., hydrazoic acid followed by reduction, or phthalimide (B116566) followed by deprotection).

Mesylation/Tosylation and Substitution : Conversion of the alcohol to a good leaving group (mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., sodium azide (B81097) followed by reduction).

The integration of biocatalytic steps into synthetic routes is increasingly recognized for its efficiency and environmental benefits. chemrxiv.orgcrossref.org

Chiral Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture of 4-bromo-2,3-dihydro-1H-inden-1-amine into its constituent enantiomers is a critical step in obtaining the desired (S)-isomer. Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral influence. libretexts.org This is typically achieved by converting the enantiomers into diastereomers, which have distinct physical properties and can thus be separated. libretexts.org

One of the most established and industrially viable methods for resolving chiral amines is through the formation of diastereomeric salts. ulisboa.pt This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts with different solubilities in a given solvent system. libretexts.orgulisboa.pt This difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind. wikipedia.org

The choice of resolving agent and solvent is crucial for a successful resolution and is often determined empirically. wikipedia.orgunchainedlabs.com For the resolution of a basic compound like 4-bromo-2,3-dihydro-1H-inden-1-amine, common chiral resolving agents are chiral carboxylic acids.

Commonly Used Chiral Acids for Amine Resolution:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphorsulfonic acid

(-)-O,O'-Dibenzoyltartaric acid

The general process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, often with heating to ensure complete salt formation and dissolution. Upon cooling, the less soluble diastereomeric salt preferentially crystallizes. The solid is then collected by filtration. To recover the desired enantiomer of the amine, the purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent. The free amine can then be extracted with an organic solvent. The other enantiomer can be recovered from the mother liquor by a similar process.

The efficiency of the resolution is determined by measuring the enantiomeric excess (ee) of the product, often by chiral High-Performance Liquid Chromatography (HPLC). The yield and ee can be optimized by carefully selecting the resolving agent, the solvent, and the crystallization conditions (e.g., temperature, concentration, and cooling rate). ulisboa.pt In some cases, multiple recrystallization steps are necessary to achieve high enantiomeric purity. libretexts.org

| Factor | Description | Impact on Resolution |

|---|---|---|

| Resolving Agent | An enantiomerically pure chiral compound (typically an acid for a basic amine) that reacts with the racemate. wikipedia.org | The interaction between the resolving agent and the enantiomers determines the solubility difference of the resulting diastereomeric salts. A good match can lead to a large solubility difference and efficient separation. ulisboa.pt |

| Solvent | The medium in which the salt formation and crystallization occur. | The solvent affects the solubility of the diastereomeric salts. The ideal solvent will maximize the solubility difference between the two diastereomers. unchainedlabs.com |

| Temperature | The temperature profile during crystallization. | Controls the rate of crystallization and the final solubility. A controlled cooling process is often required to obtain well-formed crystals and high purity. ucl.ac.uk |

| Stoichiometry | The molar ratio of the resolving agent to the racemic amine. | Can influence the nature of the salts formed (neutral or acidic) and the overall yield and enantiomeric excess of the resolution. ulisboa.pt |

Chromatographic techniques offer a powerful alternative to classical resolution for the separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for enantioseparation. mdpi.com

For the separation of this compound from its racemate, a suitable chiral HPLC column would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have shown broad applicability for the resolution of various classes of chiral compounds, including amines. mdpi.comnih.gov

The mobile phase composition, which typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve the best separation (resolution) in a reasonable analysis time. mdpi.com For basic analytes like amines, a small amount of a basic additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape and prevent strong interactions with the stationary phase. mdpi.com

Gas chromatography (GC) with a chiral stationary phase can also be used for the enantioseparation of volatile amines, sometimes after derivatization to improve their thermal stability and volatility.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Detection | Suitability for this compound |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, cyclodextrin-based mdpi.com | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) with additives. | UV, Mass Spectrometry (MS) | Highly suitable for both analytical and preparative scale separation. The polarity of the molecule makes it amenable to normal-phase HPLC. |

| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-DEX) nih.gov | Inert carrier gas (e.g., Helium, Hydrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Potentially suitable, may require derivatization to the corresponding amide or carbamate (B1207046) to improve volatility and thermal stability. |

| Supercritical Fluid Chromatography (SFC) | Similar to HPLC CSPs | Supercritical CO2 with co-solvents (e.g., methanol, ethanol) mdpi.com | UV, MS | A viable alternative to HPLC, often offering faster separations and reduced solvent consumption. mdpi.com |

Multi-Step Reaction Sequences and Convergent Synthesis Strategies

The synthesis of this compound is typically achieved through a multi-step reaction sequence. libretexts.org A common strategy involves the initial synthesis of the racemic amine, followed by one of the chiral resolution techniques described above.

A plausible synthetic route starts from the commercially available 3-(2-bromophenyl)propanoic acid. This starting material can be converted to the corresponding acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation to yield 4-bromo-1-indanone. chemicalbook.com The ketone is a key intermediate that can be converted to the desired amine.

One common method to transform the ketone into the amine is through reductive amination. This can be a one-pot reaction where the ketone reacts with an ammonia source (like ammonia or ammonium (B1175870) acetate) and a reducing agent (such as sodium cyanoborohydride or catalytic hydrogenation) to form the racemic amine.

Alternatively, the 4-bromo-1-indanone can be reduced to the corresponding racemic alcohol, 4-bromo-2,3-dihydro-1H-inden-1-ol, using a reducing agent like sodium borohydride. chemicalbook.com The alcohol can then be converted to the amine. This may involve converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by substitution with an azide (e.g., sodium azide) and subsequent reduction to the amine. A more direct conversion can be achieved through a Mitsunobu reaction with a suitable nitrogen source.

Once the racemic 4-bromo-2,3-dihydro-1H-inden-1-amine is synthesized, the chiral resolution step is performed to isolate the (S)-enantiomer.

Illustrative Synthetic Sequence:

Cyclization: 3-(2-Bromophenyl)propanoic acid → 4-Bromo-1-indanone chemicalbook.com

Amine Formation: 4-Bromo-1-indanone → Racemic 4-bromo-2,3-dihydro-1H-inden-1-amine

Chiral Resolution: Racemic amine → this compound

A convergent synthesis approach is less common for a molecule of this size and complexity but could theoretically be employed. In a convergent strategy, different fragments of the target molecule are synthesized independently and then joined together in the final stages of the synthesis. For this particular target, this might not offer a significant advantage over a linear sequence.

Chemical Transformations and Derivatization Strategies of S 4 Bromo 2,3 Dihydro 1h Inden 1 Amine

Reactions at the Primary Amine Functionality

The primary amine group in (S)-4-bromo-2,3-dihydro-1H-inden-1-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This nucleophilicity drives a variety of important chemical transformations, allowing for the construction of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Acylation Reactions

N-Alkylation

The reaction of a primary amine with an alkyl halide, known as N-alkylation, is a fundamental method for forming secondary and tertiary amines. However, the direct alkylation of primary amines can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as the tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction. masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies have been developed. One effective method involves starting with the amine hydrobromide salt (R-NH₂·HBr) and using a controlled amount of base. This strategy relies on the equilibrium between the protonated forms of the primary and secondary amines, where the more basic secondary amine product remains protonated and thus unreactive, allowing the primary amine to be selectively deprotonated and to react with the alkyl halide. researchgate.net

Table 1: General Conditions for Selective Mono-Alkylation of Primary Amines This table presents a generalized strategy applicable to primary amines like this compound, based on studies with benzylamine (B48309) hydrobromide. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product Type |

| Amine Hydrobromide | Alkyl Bromide | K₂CO₃ | DMF | 20-25 °C | Secondary Amine |

N-Acylation

N-acylation is the reaction of an amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. This reaction is typically robust and high-yielding. A common laboratory method is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride in the presence of a base (like aqueous sodium hydroxide) to neutralize the HCl byproduct. masterorganicchemistry.com This method is effective for converting primary amines into their corresponding amide derivatives. masterorganicchemistry.com

Formation of Amide, Sulfonamide, and Carbamate (B1207046) Derivatives

Amide Derivatives

Amides are readily synthesized from primary amines through reaction with carboxylic acid derivatives. libretexts.org The most direct methods involve the use of activated carboxylic acids, such as acid chlorides or anhydrides. masterorganicchemistry.comlibretexts.org Alternatively, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions by acting as a dehydrating agent. masterorganicchemistry.com More recent methods include the direct amidation of esters using reagents like sodium amidoboranes, which can proceed rapidly at room temperature without a catalyst. nih.gov

Sulfonamide Derivatives

Sulfonamides are key functional groups in many pharmaceuticals. They are typically synthesized by reacting a primary amine with a sulfonyl chloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine. ekb.eg This reaction is a reliable method for creating the stable sulfur-nitrogen bond characteristic of sulfonamides. ekb.eg Modern, one-pot procedures have also been developed that allow for the synthesis of sulfonamides directly from thiols and amines through an oxidative process. nih.gov

Carbamate Derivatives

Carbamates serve as important protecting groups for amines and are present in various biologically active compounds. They can be synthesized from primary amines through several routes. A classic method involves reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate) in the presence of a base. organic-chemistry.org Another efficient approach is a three-component coupling of an amine, carbon dioxide (as a C1 source), and an alkyl halide. organic-chemistry.org Tin-catalyzed transcarbamoylation, using donors like methyl carbamate, also provides a mild and effective route to carbamate synthesis. organic-chemistry.org

Nucleophilic Additions and Substitutions

The fundamental reactivity of the amine group is defined by the lone pair of electrons on the nitrogen, which allows it to act as a nucleophile. chemguide.co.uk A nucleophile is a species that attacks a positive or partially positive center in another molecule. chemguide.co.uk

When an amine forms a bond with any atom other than a proton, it is acting as a nucleophile in a nucleophilic substitution or addition reaction. masterorganicchemistry.com The reactions detailed in the preceding sections (N-alkylation and N-acylation) are the most common examples of the amine in this compound acting as a nucleophile. In N-alkylation, the amine performs a nucleophilic substitution on an alkyl halide. wikipedia.org In N-acylation, the amine engages in a nucleophilic acyl substitution at the carbonyl carbon of an acid chloride, anhydride, or ester. masterorganicchemistry.comlibretexts.org Therefore, the nucleophilic character of the amine is the underlying principle enabling the derivatization strategies discussed.

Transformations Involving the Aryl Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki Reaction

The Suzuki reaction is a powerful palladium-catalyzed cross-coupling of an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a base. wikipedia.org This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl structures. wikipedia.org The presence of an unprotected amine, such as in 4-bromoaniline (B143363) (a close analogue to the target molecule), is well-tolerated under various Suzuki conditions. researchgate.netresearchgate.net Research on unprotected ortho-bromoanilines has shown that effective coupling can be achieved, which is particularly relevant given the structure of the target compound. nih.gov

Table 2: Example Conditions for Suzuki Coupling of Aryl Bromides with Amine Functionality This table is based on findings for 4-bromoaniline and other ortho-bromoanilines, which serve as models for this compound. researchgate.netnih.gov

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Type |

| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. DMF | 4-Aminobiphenyl |

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | ortho-Substituted Aniline (B41778) |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgliverpool.ac.uk The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The reaction is generally tolerant of a wide range of functional groups. For example, aryl bromides with electron-donating groups, such as 4-bromoanisole, have been successfully coupled with alkenes like acrylic acid. researchgate.net

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and has been applied to complex substrates, including bromoindoles and brominated peptides, demonstrating its utility for aryl bromides on nitrogen-containing molecules. libretexts.orgresearchgate.net Copper-free variants of the Sonogashira reaction have also been developed. nih.gov

Preparation of Organometallic Reagents for Further Functionalization

The conversion of the aryl bromine to an organometallic reagent, such as a Grignard (organomagnesium) or organolithium species, opens another avenue for functionalization. However, this transformation is complicated by the presence of the primary amine. The N-H protons of the amine are acidic enough to react with and destroy highly basic organometallic reagents. quora.com

There are two main strategies to address this challenge:

Use of Excess Reagent : One approach is to use at least two equivalents of the organometallic reagent (e.g., a Grignard reagent). The first equivalent deprotonates the amine, forming an unreactive magnesium salt, while the second equivalent proceeds with the desired metal-halogen exchange at the aryl bromide site.

Amine Protection : A more common and controlled strategy is to "protect" the amine group before forming the organometallic reagent. sciencemadness.org The protecting group must be stable to the strongly basic and nucleophilic conditions of Grignard or organolithium formation and subsequent reactions, and it must be removable later in the synthetic sequence. sciencemadness.orgsciencemadness.org Carbonyl-containing protecting groups (like Boc or Cbz) are generally incompatible. Viable options, though each with its own challenges, include N,N-dibenzyl groups (removable by hydrogenolysis) or silyl (B83357) ethers (after converting the amine to a different functionality). sciencemadness.orgmasterorganicchemistry.com Sulfonyl protecting groups (e.g., tosylates) have been used, but their stability toward Grignard reagents can be variable. sciencemadness.org

Halogen-Exchange Reactions and Electrophilic Aromatic Substitutions

The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of chemical transformations. These include halogen-exchange reactions and further electrophilic aromatic substitutions, which allow for the introduction of diverse functionalities.

Halogen-Exchange Reactions:

The conversion of the aryl bromide to other aryl halides can be a crucial step in modulating the reactivity of the molecule for subsequent cross-coupling reactions or for introducing specific halogens for biological or labeling purposes. The Finkelstein reaction, a classic SN2 type reaction, is typically used for converting alkyl halides. researchgate.netmasterorganicchemistry.com For aryl halides, which are generally unreactive towards traditional SNAr conditions, metal-catalyzed versions of the Finkelstein reaction are employed. researchgate.netmasterorganicchemistry.com For instance, copper(I) iodide in the presence of diamine ligands can catalyze the conversion of aryl bromides to aryl iodides. researchgate.net This transformation is significant as aryl iodides are often more reactive in palladium-catalyzed cross-coupling reactions.

| Reaction | Reagents and Conditions | Product | Reference |

| Aromatic Finkelstein Reaction | CuI, diamine ligand, NaI, solvent (e.g., DMF) | (S)-4-iodo-2,3-dihydro-1H-inden-1-amine | researchgate.net |

| Halogen Exchange (Fluorination) | KF, polar aprotic solvent (e.g., DMF, DMSO) | (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine | masterorganicchemistry.com |

Electrophilic Aromatic Substitutions:

The amino group in this compound is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions. byjus.comyoutube.com Due to the bromine atom at the 4-position, the incoming electrophile would be directed to the positions ortho to the amino group (positions 7) and para to the amino group (which is already substituted with bromine). The high reactivity of anilines can lead to multiple substitutions. byjus.com To achieve mono-substitution, the activating effect of the amino group is often attenuated by protecting it as an acetamide.

Further electrophilic substitution on the aromatic ring, such as nitration or sulfonation, can introduce additional functional groups. masterorganicchemistry.combyjus.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. masterorganicchemistry.combyjus.com The strong acidic conditions can lead to the formation of the anilinium ion, which is a meta-director, potentially leading to a mixture of products. byjus.com

Sulfonation: Reaction with fuming sulfuric acid (a solution of SO₃ in sulfuric acid) can introduce a sulfonic acid group. byjus.comyoutube.com This reaction is often reversible. youtube.com

| Reaction | Reagents and Conditions | Potential Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | (S)-4-bromo-7-nitro-2,3-dihydro-1H-inden-1-amine | masterorganicchemistry.combyjus.com |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | (S)-4-bromo-1-amino-2,3-dihydro-1H-indene-7-sulfonic acid | byjus.comyoutube.com |

The bromine atom at the 4-position also serves as a key functional group for various palladium-catalyzed cross-coupling reactions, which significantly expand the molecular diversity.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This is a widely used method for synthesizing biaryl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine, providing access to a wide range of substituted anilines. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a carbon-carbon triple bond. organic-chemistry.orgwikipedia.orglibretexts.org

| Cross-Coupling Reaction | Typical Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃) | 4-Aryl/vinyl substituted (S)-2,3-dihydro-1H-inden-1-amine | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine (R¹R²NH), Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) | 4-(N,N-Disubstituted-amino)-(S)-2,3-dihydro-1H-inden-1-amine | wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov |

| Sonogashira Coupling | Terminal alkyne (RC≡CH), Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 4-Alkynyl substituted (S)-2,3-dihydro-1H-inden-1-amine | organic-chemistry.orgwikipedia.orglibretexts.org |

Modifications of the Indane Skeletal Structure

Alterations to the core indane framework of this compound can lead to novel scaffolds with distinct three-dimensional shapes and biological activities. Methodologies for ring expansion, ring contraction, and stereoselective derivatization of the cyclopentane (B165970) ring are of significant interest.

Ring Expansion and Contraction Methodologies

Ring Expansion:

The expansion of the five-membered cyclopentane ring of the indane system to a six-membered ring would lead to tetrahydroquinoline derivatives. One classical method for one-carbon ring expansion of cyclic amines is the Tiffeneau-Demjanov rearrangement . wikipedia.orgwikipedia.orgorganicreactions.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. For this compound, this would require prior modification of the amine to an aminomethyl group and the introduction of a hydroxyl group at the adjacent carbon, which is not a direct transformation.

A more direct approach for the ring expansion of indenes to naphthalenes has been reported using photoredox-enabled functionalized carbon-atom insertion. wikipedia.orgnih.gov This method utilizes α-iodonium diazo compounds as carbene precursors. While this has been demonstrated on indene (B144670) itself, its application to a substituted aminoindane would need to be investigated. Another strategy involves the ring expansion of indane derivatives to azulenes. wikipedia.orgwikipedia.orgnih.gov

| Ring Expansion Strategy | General Approach | Potential Product Scaffold | Reference |

| Tiffeneau-Demjanov Rearrangement | Conversion to a β-amino alcohol followed by treatment with nitrous acid. | Tetrahydroquinoline derivative | wikipedia.orgwikipedia.orgorganicreactions.org |

| Photoredox Carbon Insertion | Reaction with an α-iodonium diazo compound under photoredox catalysis. | Naphthalene derivative | wikipedia.orgnih.gov |

| Azulene Synthesis | Reaction of indane derivatives with diazoacetic ester. | Benzo[a]azulene derivative | wikipedia.orgwikipedia.org |

Ring Contraction:

Ring contraction of the cyclopentane ring in the indane system is a less common transformation. The Favorskii rearrangement , a reaction of α-halo ketones with a base to yield a ring-contracted carboxylic acid derivative, could be a potential route if the cyclopentane ring were appropriately functionalized to a ketone with an adjacent halogen. libretexts.org Another approach involves thallium(III)-mediated ring contraction of 1,2-dihydronaphthalene (B1214177) derivatives to indane derivatives, which is the reverse of the desired transformation but highlights the possibility of metal-mediated skeletal rearrangements. worktribe.com

| Ring Contraction Strategy | General Prerequisite | Potential Product Scaffold | Reference |

| Favorskii Rearrangement | Conversion of the cyclopentane ring to an α-halo ketone. | Benzocyclobutene carboxylic acid derivative | libretexts.org |

Stereoselective Derivatization of the Cyclopentane Ring

The existing stereocenter at the C1 position bearing the amine group can direct the stereochemistry of further functionalization on the cyclopentane ring. Diastereoselective reactions can be employed to introduce substituents at the C2 position.

Diastereoselective Alkylation:

The alkylation of the cyclopentane ring can be achieved through various methods. For instance, forming an enolate or an enamine from a corresponding indanone derivative and then reacting it with an electrophile can introduce a substituent at the C2 position. The stereochemical outcome would depend on the directing influence of the existing chiral center and the reaction conditions. The synthesis of highly functionalized cyclopentanones with excellent diastereoselectivity has been demonstrated through aza-Michael reactions. worktribe.com

Diastereoselective Functionalization:

The synthesis of multisubstituted chiral 1-aminoindanes has been achieved through catalyst-controlled diastereodivergent [3 + 2] annulation of aromatic imines with alkenes. researchgate.netacs.org While this is a method for constructing the ring system, the principles of stereocontrol can be applied to the derivatization of the existing cyclopentane ring. For example, the chiral amine of this compound can be used as a chiral auxiliary to direct the stereoselective addition of nucleophiles to a functional group introduced on the cyclopentane ring. The use of cis-1-aminoindan-2-ol as a chiral auxiliary in Diels-Alder reactions and diastereoselective alkylations has been well-documented, showcasing the powerful directing effect of the aminoindane scaffold. nih.gov

| Stereoselective Reaction | General Approach | Potential Outcome | Reference |

| Diastereoselective Alkylation | Formation of an enolate from the corresponding indanone, followed by reaction with an alkyl halide. | (1S,2R)- or (1S,2S)-2-Alkyl-4-bromo-2,3-dihydro-1H-inden-1-amine | harvard.edu |

| Michael Addition | Aza-Michael reaction of an aniline with a cyclopentenone derivative. | Diastereoselective formation of a β-amino cyclopentanone. | worktribe.com |

| Auxiliary-Directed Synthesis | Using the chiral amine to direct the addition of reagents to other parts of the molecule. | High diastereoselectivity in the formation of new stereocenters. | nih.gov |

Advanced Analytical and Spectroscopic Research Methodologies

Elucidation of Absolute Configuration and Enantiomeric Purity Assessment

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the determination of their relative amounts, expressed as enantiomeric excess (ee). gcms.czuma.esheraldopenaccess.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for this analysis. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. gcms.cznih.gov

For (S)-4-bromo-2,3-dihydro-1H-inden-1-amine, a primary amine, a variety of CSPs can be employed. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for a broad range of chiral compounds. hplc.eu The enantiomeric excess can be calculated from the integrated areas of the two enantiomeric peaks in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

| Parameter | Value |

|---|---|

| Column | Chiral Polysaccharide-based CSP |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Expected Retention Time (S)-enantiomer | t_S |

| Expected Retention Time (R)-enantiomer | t_R (t_R > t_S or t_S > t_R) |

The enantiomeric excess (% ee) is determined using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100

Spectroscopic Chiral Discrimination Techniques (e.g., NMR with Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral discriminating agents, offers a powerful method for determining enantiomeric purity. Chiral shift reagents (CSRs), typically paramagnetic lanthanide complexes, can form diastereomeric complexes with the enantiomers of a chiral substrate. libretexts.org This interaction induces differential chemical shift changes (ΔΔδ) for corresponding protons in the two enantiomers, allowing for their distinct signals to be resolved and quantified. nih.gov

For this compound, the amine group provides a site for interaction with a chiral shift reagent. The addition of a CSR, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to a solution of the amine would be expected to result in the splitting of proton signals in the ¹H NMR spectrum, particularly those close to the chiral center.

Another approach involves the use of chiral derivatizing agents (CDAs). These agents react with the enantiomers to form diastereomers, which are inherently distinguishable by NMR without the need for a shift reagent. arxiv.org

Table 2: Predicted ¹H NMR Signal Splitting with a Chiral Shift Reagent

| Proton | Expected Chemical Shift (δ, ppm) without CSR | Expected Observation with CSR |

|---|---|---|

| H1 (methine) | ~4.5 | Splitting into two distinct signals for (S) and (R) enantiomers |

| NH₂ | ~1.5-2.5 (broad) | Potential for signal separation |

| Aromatic Protons | ~7.0-7.5 | Possible, but smaller, induced shifts |

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography stands as the most unambiguous method for the determination of the absolute configuration of a chiral molecule. researchgate.netlibretexts.org This technique involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the three-dimensional arrangement of atoms in the crystal lattice, providing a definitive assignment of the (S) or (R) configuration. researchgate.netlibretexts.org

Advanced Spectroscopic Characterization for Structural Refinement and Mechanistic Studies

Advanced spectroscopic techniques provide detailed information about the molecular structure and can be used in mechanistic studies.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. uobasrah.edu.iq For this compound, these techniques confirm the connectivity of atoms and provide insights into the electronic environment of the nuclei.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methine proton at the chiral center (C1), the methylene protons of the five-membered ring, and the amine protons. The coupling patterns and chemical shifts provide information about the connectivity and stereochemical relationships between protons.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, and the methylene carbons.

While specific spectral data for this compound is not widely published, data from structurally similar compounds can be used to predict the expected chemical shifts. amazonaws.comrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C1-H | ~4.5 (t) | ~58 |

| C2-H₂ | ~2.0-2.5 (m), ~2.8-3.2 (m) | ~35 |

| C3-H₂ | ~2.9-3.3 (m) | ~30 |

| C4-Br | - | ~120 |

| C5-H | ~7.2 (d) | ~128 |

| C6-H | ~7.1 (t) | ~125 |

| C7-H | ~7.4 (d) | ~129 |

| C3a | - | ~145 |

| C7a | - | ~142 |

| NH₂ | ~1.8 (br s) | - |

Advanced Mass Spectrometry Techniques (e.g., Ion Mobility-Mass Spectrometry for Predicted Collision Cross Sections)

Advanced mass spectrometry techniques, such as Ion Mobility-Mass Spectrometry (IM-MS), provide an additional dimension of separation based on the size, shape, and charge of an ion. nih.govresearchgate.net This technique measures the collision cross section (CCS) of an ion, which is a key physical parameter related to its three-dimensional structure. researchgate.net

For this compound, IM-MS could be used to separate the protonated molecule from other ions and provide its experimental CCS value. This value can be compared to theoretical CCS values calculated for different conformations of the molecule, thus providing insights into its gas-phase structure. Furthermore, machine learning algorithms can be used to predict CCS values for a vast number of small molecules, aiding in their identification. mdpi.com

Table 4: Predicted Physicochemical Properties for IM-MS Analysis

| Property | Predicted Value |

|---|---|

| Monoisotopic Mass | 212.9996 Da |

| Molecular Formula | C₉H₁₀BrN |

| Predicted CCS (N₂) | ~140-150 Ų |

This predicted CCS value is an estimate and would need to be confirmed by experimental measurement or more detailed computational modeling.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic, and aliphatic components. The primary amine group (-NH₂) is of particular diagnostic value. It typically shows two distinct stretching vibrations in the region of 3400-3250 cm⁻¹: one for the asymmetric stretch and another for the symmetric stretch. Additionally, an N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹.

The aromatic ring will produce characteristic C-H stretching vibrations just above 3000 cm⁻¹ and several sharp absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be complex. The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. The aliphatic C-H stretching of the dihydroindene ring system will be observed in the 2960-2850 cm⁻¹ range.

Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3400 - 3250 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2960 - 2850 | Medium |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Variable |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Strong |

| C-N Stretch | Amine | 1250 - 1020 | Medium |

| C-Br Stretch | Bromo-Aromatic | 600 - 500 | Strong |

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong and sharp signals in Raman spectra. The symmetric C-Br stretch is also expected to be Raman active. While N-H stretching vibrations are typically weak in Raman spectra, the C-N stretching mode may be observable. The combination of IR and Raman data allows for a more complete vibrational analysis of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational and Electronic Transitions

Chiroptical spectroscopic techniques are essential for studying chiral molecules like this compound. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly informative.

The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation. For this compound, electronic transitions associated with the aromatic chromophore will give rise to Cotton effects (positive or negative bands) in the CD spectrum. Studies on similar 1-aminoindane derivatives have shown that the sign of the Cotton effects associated with the ¹Lₐ and ¹Lₑ aromatic transitions can be correlated with the absolute configuration at the chiral center.

The electronic transitions of the benzene ring are expected in the ultraviolet (UV) region. The ¹Lₑ band, typically observed around 200-240 nm, and the ¹Lₐ band, usually found around 250-290 nm, are expected to be the primary chromophores contributing to the CD spectrum. The specific wavelengths and signs of the Cotton effects will be influenced by the bromo and amino substituents on the indane scaffold. Theoretical calculations can be employed to predict the CD spectrum and aid in the assignment of the absolute configuration.

Predicted Circular Dichroism Data for this compound

| Electronic Transition | Chromophore | Predicted Wavelength Range (nm) | Predicted Sign of Cotton Effect |

| ¹Lₑ | Aromatic Ring | 200 - 240 | Positive or Negative |

| ¹Lₐ | Aromatic Ring | 250 - 290 | Positive or Negative |

Chromatographic Methodologies for Reaction Monitoring and Product Isolation

Chromatographic techniques are indispensable for both monitoring the progress of the synthesis of this compound and for its purification.

Reaction Monitoring:

Thin-layer chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. thieme.de By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized. youtube.com For the synthesis of this compound, a suitable mobile phase (eluent), likely a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, would be used to achieve separation on a silica gel plate. The spots can be visualized under UV light, due to the aromatic ring, or by staining with a reagent such as ninhydrin, which is specific for primary amines. epfl.ch

Gas chromatography-mass spectrometry (GC-MS) can also be employed for reaction monitoring, providing more quantitative information. nih.gov Derivatization of the amine group may be necessary to improve its volatility and chromatographic behavior. nih.gov

Product Isolation:

For the purification of this compound on a preparative scale, column chromatography is the method of choice. The principles are similar to TLC, using a stationary phase like silica gel and an appropriate eluent system to separate the desired product from unreacted starting materials and byproducts.

To separate the (S)-enantiomer from a racemic mixture, chiral high-performance liquid chromatography (HPLC) is required. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov The development of a successful chiral HPLC method would involve screening different chiral columns and mobile phases to achieve baseline separation of the (R) and (S) enantiomers.

Typical Chromatographic Conditions for Analysis and Purification

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Detection Method | Application |

| TLC | Silica Gel | Hexane/Ethyl Acetate gradient | UV light (254 nm), Ninhydrin stain | Reaction Monitoring, Purity Assessment |

| Column Chrom. | Silica Gel | Hexane/Ethyl Acetate gradient | TLC, UV-Vis Spectroscopy | Product Isolation and Purification |

| Chiral HPLC | Polysaccharide-based | Hexane/Isopropanol with an amine modifier (e.g., DEA) | UV Detector (e.g., at 220 nm or 254 nm) | Enantiomeric Separation and Purity Determination |

| GC-MS | Fused Silica Capillary | Temperature gradient with Helium carrier gas | Mass Spectrometry | Reaction Monitoring, Impurity Profiling |

Computational and Theoretical Investigations of S 4 Bromo 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For (S)-4-bromo-2,3-dihydro-1H-inden-1-amine, methods like Density Functional Theory (DFT) would be employed to model its molecular properties. Such studies provide insights into the molecule's behavior in chemical reactions. A study on a similar bromo-substituted aromatic compound utilized the B3LYP/6-311++G(d,p) level of theory to determine its molecular parameters, showcasing a common approach in the field. researchgate.net

Frontier Molecular Orbital Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is likely to be localized around the electron-rich regions, such as the amino group and the aromatic ring. The LUMO, conversely, would be situated over areas that can accommodate electron density. The bromine atom, being electronegative, would also influence the charge distribution across the molecule.

Charge distribution studies, often visualized through Molecular Electrostatic Potential (MEP) maps, would identify the electrophilic and nucleophilic sites. In these maps, red areas (negative potential) indicate regions prone to electrophilic attack, while blue areas (positive potential) suggest sites for nucleophilic attack.

Illustrative Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Illustrative Mulliken Atomic Charges

| Atom/Group | Charge (a.u.) |

| Bromine (Br) | -0.15 |

| Nitrogen (N) | -0.45 |

| Aromatic Ring | Variable |

| Indane Moiety | Variable |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states. This is crucial for understanding reaction mechanisms and predicting reaction outcomes. By mapping the potential energy surface of a reaction involving this compound, researchers can identify the lowest energy path from reactants to products.

The characterization of transition states, which are energy maxima along the reaction coordinate, provides information about the activation energy of the reaction. This, in turn, helps in predicting reaction rates and identifying the most plausible reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Conformational analysis of this compound would involve identifying its stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule interacts with other molecules, such as biological receptors.

In Silico Prediction of Chemical Reactivity and Selectivity in Organic Transformations

In silico methods are increasingly used to predict the reactivity and selectivity of chemical compounds in various organic transformations. dntb.gov.uaucj.org.ua For this compound, these predictions can guide synthetic chemists in designing efficient and selective reactions. For instance, computational models can predict the most likely site of electrophilic aromatic substitution or the stereochemical outcome of a reaction involving the chiral amine center. These predictions are often based on the electronic and steric properties of the molecule derived from quantum chemical calculations.

Illustrative In Silico Reactivity Prediction

| Reaction Type | Predicted Site of Reactivity | Predicted Selectivity |

| Electrophilic Aromatic Substitution | C6 of the indane ring | High |

| N-Alkylation | Amino group | High |

Computational Approaches to Chiral Recognition and Intermolecular Interactions

The "(S)" designation in this compound indicates that it is a chiral molecule. Computational methods are invaluable for studying chiral recognition, which is the ability of a chiral molecule to interact differently with other chiral molecules. Molecular docking simulations can be used to model the interaction of the (S)-enantiomer with a chiral stationary phase in chromatography or with the active site of an enzyme. These simulations can help in understanding the basis of enantioselectivity and in designing methods for chiral separation or enantioselective synthesis.

Scaffold-Based Computational Chemistry for Novel Compound Design and Diversity

The 2,3-dihydro-1H-inden-1-amine core is a privileged scaffold in medicinal chemistry. nih.gov Scaffold-based computational chemistry uses this core structure as a starting point for designing new compounds with desired properties. nih.govresearchgate.net By computationally exploring different substitutions on the indane ring and the amino group, researchers can generate a virtual library of diverse compounds. These compounds can then be screened in silico for potential biological activity, helping to prioritize synthetic efforts towards the most promising candidates. researchgate.net

Applications As a Chiral Chemical Precursor in Advanced Organic Synthesis

Role in the Synthesis of Chiral Pharmaceutical Intermediates and Advanced Lead Compounds

The indane structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. synblock.comgoogle.com The stereochemistry of substituents on the indane ring is often crucial for biological activity. Consequently, enantiomerically pure aminoindanes like (S)-4-bromo-2,3-dihydro-1H-inden-1-amine are highly sought-after intermediates in drug discovery and development.

The strategic placement of the amino and bromo functionalities on the this compound scaffold allows for the synthesis of a wide array of derivatives. The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a variety of substituents. Simultaneously, the bromo group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, alkynyl, and amino groups at the 4-position. This dual functionality makes it a key starting material for creating libraries of structurally diverse indanamine-containing compounds for screening in drug discovery programs. synblock.com

A prominent example of a pharmaceutical derived from a chiral aminoindane is Rasagiline , an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. researchgate.net While Rasagiline itself is (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, its synthesis often starts from a chiral 1-aminoindan (B1206342) precursor. researchgate.netchemicalbook.comnih.gov For instance, a patented process describes the synthesis of Rasagiline from R-(-)-1-aminoindane, which is the enantiomer of the (S)-form that would be derived from the title compound. google.com This highlights the industrial relevance of enantiomerically pure aminoindanes in the synthesis of high-value pharmaceuticals. The synthesis of Rasagiline typically involves the propargylation of the primary amine of the chiral 1-aminoindan. chemicalbook.comnih.gov

The following table provides an overview of the types of synthetic transformations that can be performed on this compound to generate diverse scaffolds.

| Reaction Type | Reagents and Conditions | Resulting Scaffold |

| N-Alkylation | Alkyl halides, base | N-Alkyl-4-bromo-1-aminoindane |

| N-Acylation | Acyl chlorides, base | N-Acyl-4-bromo-1-aminoindane |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 4-Aryl-1-aminoindane |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 4-Alkynyl-1-aminoindane |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | N-Aryl-4-amino-1-aminoindane |

The synthesis of enantiomerically pure drugs is a cornerstone of modern pharmaceutical development to maximize therapeutic efficacy and minimize potential side effects associated with the unwanted enantiomer. Chiral precursors like this compound are instrumental in achieving this goal. By starting with a molecule of known absolute stereochemistry, chemists can employ stereospecific reactions to build more complex chiral molecules without the need for costly and often inefficient chiral resolution steps later in the synthesis.

A Chinese patent describes a method for preparing optically pure S-5-bromo-1-aminoindane, a closely related isomer, highlighting the industrial interest in such chiral bromo-aminoindane intermediates. epo.org The patent emphasizes its role as a "very important chiral medicinal intermediate." epo.org The preparation of enantiomerically pure 1-aminoindan is often achieved through the resolution of a racemic mixture using a chiral resolving agent, such as N-acetyl-L-glutamic acid, as detailed in another patent. nih.gov These methods underscore the value placed on obtaining these chiral building blocks in high enantiopurity.

Potential as a Chiral Ligand or Catalyst Precursor in Asymmetric Synthesis

Chiral ligands are essential components of asymmetric catalysis, a field dedicated to the synthesis of chiral molecules with high enantioselectivity. st-andrews.ac.uk The effectiveness of a chiral ligand often relies on its well-defined three-dimensional structure, which can create a chiral environment around a metal center to control the stereochemical outcome of a reaction. The rigid bicyclic structure of the indane skeleton, combined with the stereogenic center at the 1-position, makes chiral aminoindanes attractive candidates for development into novel ligands.

While specific examples of ligands derived directly from this compound are not extensively reported in the literature, the general class of chiral P,N-ligands (containing both phosphorus and nitrogen donor atoms) has shown great success in a variety of metal-catalyzed reactions. st-andrews.ac.uk The primary amine of this compound could be readily functionalized with a phosphine-containing moiety to create a P,N-ligand. The bromine atom offers a site for further modification to fine-tune the steric and electronic properties of the ligand.

Furthermore, chiral amino acid esters have been used to prepare novel chiral phosphine (B1218219) ligands. whiterose.ac.uk By analogy, the chiral amine of this compound could serve a similar role. The development of such ligands could lead to new catalysts for a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and hydroformylations.

Exploration in Materials Science for Chiral Components (e.g., chiral polymers, sensors)

The field of materials science is increasingly exploring the use of chiral building blocks to create materials with unique optical, electronic, and recognition properties.

Chiral Polymers: Chiral polymers can exhibit fascinating properties such as helical structures and the ability to recognize other chiral molecules. sigmaaldrich.comsigmaaldrich.com While the direct polymerization of this compound has not been specifically documented, its bifunctional nature makes it a potential monomer for the synthesis of novel chiral polymers. For example, the amino group could be used to initiate the ring-opening polymerization of N-carboxyanhydrides to form poly(amino acid)s with a chiral indane end-group. google.commdpi.com Alternatively, the bromo and amino functionalities could be used in polycondensation reactions to incorporate the chiral indane unit into the polymer backbone.

Chiral Sensors: Chiral sensors are devices designed to selectively detect one enantiomer of a chiral analyte over the other. nih.govnih.gov The development of such sensors is of great importance in fields like pharmacology, where the enantiomeric purity of a drug is critical. Chiral recognition is often achieved by immobilizing a chiral selector on a sensor surface. This compound, with its defined stereochemistry, could serve as such a chiral selector. It could be attached to a sensor surface, for example, through its amino group or via a derivative of the bromo group. The chiral indane structure would then provide the necessary environment for enantioselective interactions with analyte molecules. While specific research on sensors built from this compound is limited, the general principles of chiral sensor design suggest its potential in this area. nih.govnih.gov

Challenges and Future Perspectives in the Research of S 4 Bromo 2,3 Dihydro 1h Inden 1 Amine

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes has driven research towards greener synthetic alternatives for producing chiral amines like (S)-4-bromo-2,3-dihydro-1H-inden-1-amine. A primary challenge lies in replacing traditional methods that often rely on harsh reagents, stoichiometric amounts of chiral auxiliaries, and multi-step procedures with significant waste generation.

Future research is increasingly focused on biocatalysis, which offers high selectivity under mild, aqueous conditions. lookchem.com Enzymes such as transaminases, lipases, esterases, proteases, and imine reductases are at the forefront of this effort. lookchem.commbl.or.krgoogle.com For instance, ω-transaminases are being explored for the asymmetric amination of prochiral ketones, providing a direct and greener route to chiral amines. mbl.or.kr A significant challenge in using transaminases is the unfavorable reaction equilibrium, which researchers are addressing through methods like protein engineering and the use of smart amine donors. mbl.or.krscispace.com

Lipase-catalyzed kinetic resolution is another promising green strategy. In the synthesis of related chiral 1-aminoindane derivatives, such as the key intermediate for the drug Ozanimod, (S)-4-cyano-1-aminoindane, a chemoenzymatic approach combining chemical reductive amination with subsequent lipase-catalyzed resolution has proven effective. google.comacs.org This method allows for the separation of enantiomers with high efficiency and reduces the reliance on traditional, less environmentally friendly resolution agents. google.com Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, offers a pathway to theoretically achieve a 100% yield of the desired (S)-enantiomer. google.com

The table below summarizes some green chemistry approaches applicable to the synthesis of chiral 1-aminoindanes.

| Green Chemistry Approach | Key Features | Challenges |

| Biocatalytic Asymmetric Synthesis | High enantioselectivity and regioselectivity; mild reaction conditions (aqueous media, room temperature); reduced waste. lookchem.commbl.or.kr | Unfavorable reaction equilibria; substrate/product inhibition; limited enzyme stability and substrate scope. mbl.or.kr |

| Lipase-Catalyzed Kinetic Resolution | Efficient separation of enantiomers; can be combined with chemical synthesis steps. google.comacs.org | Maximum theoretical yield of 50% for the desired enantiomer without a racemization step. |

| Dynamic Kinetic Resolution | Potential for near-quantitative yield of the desired enantiomer. google.com | Requires a compatible racemization catalyst that does not interfere with the enzyme. google.com |

Future work will likely focus on discovering and engineering more robust enzymes with broader substrate scopes, specifically targeting substituted indanones relevant to this compound.

Exploration of Novel Reactivity and Functionalization Pathways for Enhanced Utility

Expanding the synthetic utility of this compound requires the exploration of novel reactivity and functionalization pathways. The inherent structure of this compound, with its bromine-substituted aromatic ring, chiral amine, and dihydroindene core, offers multiple sites for modification.

A significant area of future research is the C–H activation of the indane scaffold. acs.org This strategy allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more atom-economical syntheses. acs.orgnih.gov For example, rhodium-catalyzed C-H activation has been used to construct complex polycyclic systems from related enamines and dienes. acs.org Applying such methods to derivatives of this compound could unlock a vast chemical space for drug discovery.

Another promising avenue is the development of novel annulation reactions to construct the 1-aminoindane framework itself. Scandium-catalyzed [3+2] annulation of aromatic aldimines with alkenes has been reported as a highly efficient and atom-economical route to multisubstituted chiral 1-aminoindanes. acs.orgresearchgate.net Exploring the scope of this reaction with substrates leading to the 4-bromo substitution pattern is a logical next step.

Furthermore, the bromine atom on the aromatic ring serves as a versatile handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Future work could focus on developing more efficient and milder coupling conditions that are compatible with the free amine and the chiral center. The development of photoredox catalysis for the formation of C-N bonds also presents an opportunity for late-stage functionalization under mild conditions. acs.org

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from batch to continuous flow manufacturing presents significant opportunities for the synthesis of this compound and its derivatives. Flow chemistry offers enhanced safety, better process control, and improved scalability. researchgate.net The ability to precisely control parameters like temperature, pressure, and reaction time can lead to higher yields and selectivities. acs.org

A key challenge is the adaptation of existing batch syntheses to a continuous flow setup. This often requires re-optimization of reaction conditions and may necessitate the development of new reactor designs, especially for heterogeneous reactions involving solid-supported catalysts or reagents. For instance, a metallaphotoredox method for synthesizing benzylamines has been successfully adapted to flow conditions, suggesting that similar strategies could be applied to the synthesis of 1-aminoindane analogs. acs.org

Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of new synthetic routes and derivatives. nih.gov These systems can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. This high-throughput experimentation is invaluable for exploring the vast parameter space in complex reactions like enantioselective C-H functionalization or cross-coupling. The future will likely see increased use of robotic systems for the synthesis and screening of libraries based on the this compound scaffold.

| Technology | Advantages for this compound Research |

| Flow Chemistry | Improved safety, enhanced heat and mass transfer, precise control over reaction parameters, potential for higher yields and selectivity, easier scalability. acs.orgresearchgate.net |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation for structure-activity relationship studies, accelerated discovery of new derivatives. nih.gov |

Advancements in Stereocontrol and Enantiopurity Enhancement Strategies

Achieving high levels of stereocontrol is paramount in the synthesis of single-enantiomer compounds like this compound. While classical resolution and chiral pool synthesis are established methods, future research is geared towards more efficient and versatile asymmetric catalytic approaches.

A significant challenge is the development of catalysts that can provide high enantioselectivity for a broad range of substrates. Recent advances in the diastereodivergent synthesis of 1-aminoindanes using rare-earth metal catalysts demonstrate the potential for accessing different stereoisomers from the same starting materials by simply tuning the catalyst's ligand. acs.orgacs.org This offers a powerful tool for building stereochemically complex molecules.

Future strategies will likely involve the development of new chiral ligands for transition metal catalysts. nih.gov The modular design of ligands allows for the fine-tuning of their steric and electronic properties to maximize enantioselectivity for specific transformations. chemrxiv.org Enantioselective C-H activation, for example, heavily relies on the design of effective chiral ligands to control the stereochemical outcome. nih.gov

For enhancing the enantiopurity of already synthesized material, methods like crystallization-induced asymmetric transformation are being explored. This technique can convert a racemic or diastereomeric mixture into a single, highly enantioenriched stereoisomer in the solid state. researchgate.net

Synergistic Approaches Combining Synthetic and Computational Methodologies for Rational Design

The integration of computational chemistry with synthetic practice offers a powerful paradigm for the rational design of new synthetic routes and derivatives of this compound. A major challenge in synthetic chemistry is the often-unpredictable nature of reaction outcomes, especially in asymmetric catalysis.

Computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. researchgate.net For example, DFT studies have revealed the crucial role of non-covalent interactions between a catalyst's chiral ligand and the substrate in achieving high enantioselectivity in the synthesis of 1-aminoindanes. researchgate.net This understanding allows for the rational design of more effective catalysts.

Future perspectives point towards a more predictive approach where computational screening of potential catalysts and substrates precedes laboratory experiments. Machine learning algorithms, trained on large datasets of reaction outcomes, are also emerging as a tool to predict the performance of new reactions. nih.gov This synergistic approach can significantly reduce the experimental effort required for optimization and accelerate the discovery of novel compounds with desired properties. By modeling the interaction of various derivatives of this compound with biological targets, computational methods can also guide the synthesis of new, potentially more potent, therapeutic agents.

Q & A

Q. What are the common synthetic routes for (S)-4-bromo-2,3-dihydro-1H-inden-1-amine in academic settings?

The compound is typically synthesized via multi-step protocols involving asymmetric hydrogenation or chiral resolution. For example, enantiomerically pure indenamine derivatives are prepared using chiral phosphine ligands in catalytic hydrogenation of ketoxime precursors (e.g., 2,3-dihydro-1H-inden-1-one oxime), achieving high stereoselectivity . Alternative routes involve 5-step syntheses starting from substituted indanones, with bromination and subsequent amine functionalization (yields ~19–23%) . Key intermediates are characterized via NMR and HPLC to confirm regiochemistry and purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) is essential for confirming stereochemistry and substituent positions: H NMR identifies amine protons (~δ 1.5–2.5 ppm) and aromatic/vinyl protons, while C NMR resolves bromine-substituted carbons (~δ 120–130 ppm) . Reverse-phase HPLC (RP-HPLC) with chiral columns (e.g., Chiralpak®) verifies enantiomeric purity (>98%) . Mass spectrometry (MS) confirms molecular weight (e.g., [M+H] at m/z 226/228 for CHBrN) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated and optimized?

Enantiomeric excess (ee) is quantified using chiral HPLC or polarimetry. For structural validation, single-crystal X-ray diffraction (SC-XRD) with SHELX software refines the absolute configuration, leveraging heavy-atom effects from bromine to resolve chiral centers . Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) improve ee to >99% by optimizing reaction conditions (H pressure, solvent polarity) .

Q. What structure-activity relationships (SAR) govern the bioactivity of this compound derivatives?

In urea/thiourea derivatives, the 4-bromo substituent enhances antioxidant activity (IC ~12 µM in DPPH assays) by stabilizing radical intermediates via electron-withdrawing effects . Comparative studies with fluoro or nitro analogs show bromine’s superior π-stacking in molecular docking with aromatase (binding energy: −9.2 kcal/mol vs. −8.5 kcal/mol for fluoro) .

Q. How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC values (e.g., antioxidant vs. cytotoxic assays) are addressed by standardizing assay conditions (e.g., DPPH radical concentration, incubation time). Cross-validation with in silico models (e.g., molecular dynamics simulations) identifies confounding factors like solvent polarity or aggregation effects . Dose-response curves and Hill coefficients further clarify mechanism-driven activity .

Q. What computational strategies predict the pharmacological potential of this compound?